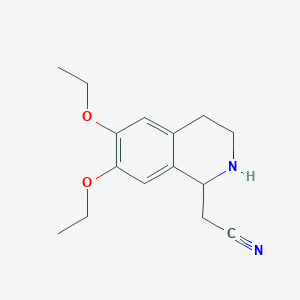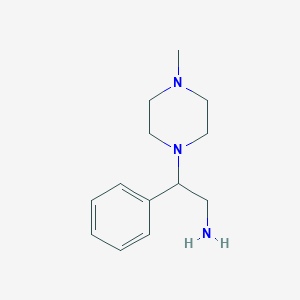
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-(4-Methylpiperazin-1-yl)pyrimidine-3-carbonitrile was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the structure of the target protein and the ligand was regularized and optimized .科学的研究の応用
Anticancer Activity and Molecular Interactions
A study explored the synthesis, characterization, and biological activities of novel thiophene-2-carboxaldehyde derivatives incorporating 2-(4-Methylpiperazin-1-yl). These compounds exhibited promising antibacterial, antifungal activities, and were less toxic. Specifically, their anticancer potential was highlighted through optical spectroscopic and docking studies, revealing significant interactions with human serum albumin, suggesting a pharmacokinetic mechanism relevant for drug delivery systems (Shareef et al., 2016).
Chemical Synthesis and Modification
Chemical synthesis and the modification of 2-(4-Methylpiperazin-1-yl) derivatives have been a focus of several studies. For example, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through nucleophilic substitution reactions, highlighting the compound's role as an intermediate for further pharmaceutical applications (Mishriky & Moustafa, 2013).
Anticancer Activity of Isoquinolines
Another research direction involves analyzing the anticancer activity of isoquinolines with variations in their heteroaromatic substituents. A comparative analysis showed that derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines with specific substituents exhibited high levels of anticancer activity, indicating the importance of structural modifications for therapeutic efficacy (Konovalenko et al., 2022).
Analgesic Properties
Structural characterization of analgesic isothiazolopyridines incorporating the 2-(4-Methylpiperazin-1-yl) moiety has been conducted, showing significant interactions and stacking with isothiazole and pyridine rings, which may correlate with their analgesic action. This study highlights the compound's potential in developing new pain management therapies (Karczmarzyk & Malinka, 2008).
Kinase Inhibition for Antitumor Potency
Research on structural optimization of derivatives targeting EGFR-activating and drug-resistance mutations in cancer treatment identified a compound with significant in vitro and in vivo antitumor potency. This underlines the role of 2-(4-Methylpiperazin-1-yl) derivatives in developing targeted cancer therapies (Yang et al., 2012).
HDAC Inhibition for Therapeutic Applications
Compounds derived from 2-(4-Methylpiperazin-1-yl) have been evaluated as novel histone deacetylase inhibitors (HDACi), showing potential in treating cancer and other disorders. The study emphasized their remarkable stability and in vivo antitumor activity, suggesting a promising route for therapeutic development (Thaler et al., 2010).
PET Imaging of Microglia
[11C]CPPC, a PET radiotracer incorporating the 2-(4-Methylpiperazin-1-yl) group, specifically targets CSF1R, a microglia-specific marker. This compound enables noninvasive imaging of neuroinflammation, offering insights into neuropsychiatric disorders and the immune environment in CNS malignancies (Horti et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHFHXITHQLFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390199 |
Source


|
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine | |
CAS RN |
176971-20-3 |
Source


|
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

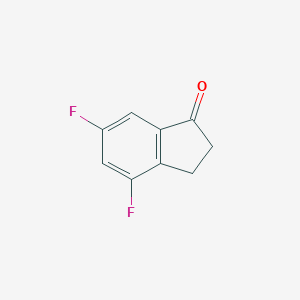




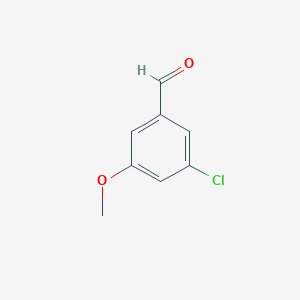



![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
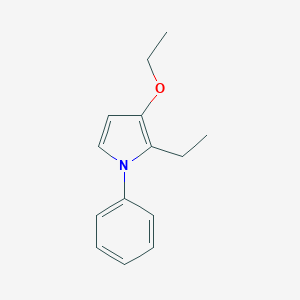
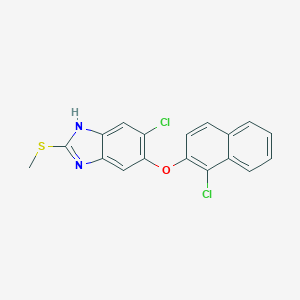
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
